Benzylphosphonic acid

概要

説明

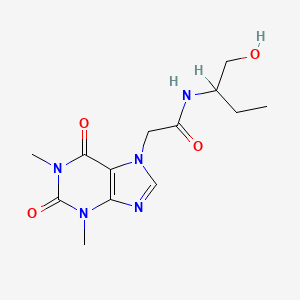

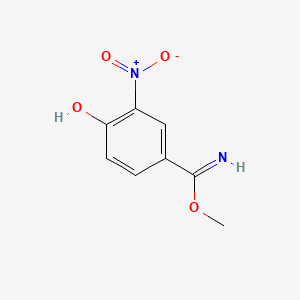

Benzylphosphonic acid, also known as phenylmethylphosphonic acid, is an organic compound with the chemical formula C7H9O3P. It is characterized by the presence of a benzyl group attached to a phosphonic acid moiety. This compound is notable for its versatility in various chemical reactions and its applications in multiple scientific fields .

科学的研究の応用

ベンジルホスホン酸は、科学研究で幅広い用途があります。

作用機序

ベンジルホスホン酸の作用機序は、特定の分子標的との相互作用を伴います。 たとえば、ホスホチロシンの構造模倣物として、これはタンパク質チロシンホスファターゼの活性を阻害または調節することができます。タンパク質チロシンホスファターゼは、細胞シグナル伝達経路で重要な役割を果たしています . この相互作用は、細胞の成長や分化など、さまざまな生物学的プロセスに影響を与える可能性があります .

類似の化合物:

- フェニルホスホン酸

- フェニルメチルホスホン酸

- ジフェニルホスフィン酸

- メチルホスホン酸

比較: ベンジルホスホン酸は、そのベンジル基が他のホスホン酸とは異なる化学的性質と反応性を付与するため、ユニークです。 たとえば、フェニルホスホン酸はベンジル基を持たないため、反応性と用途が異なります . 2つのフェニル基を持つジフェニルホスフィン酸は、異なる立体効果と電子効果を示します .

Safety and Hazards

将来の方向性

Benzylphosphonic acid has been used in the modification of zinc oxide for use as transparent electrodes in organic solar cell structures . It has also been used in the modification of the surface properties of Indium Tin Oxide . These applications suggest potential future directions in the field of electronics and energy.

生化学分析

Biochemical Properties

Benzylphosphonic acid plays a significant role in biochemical reactions, particularly as a protein tyrosine phosphatase inhibitor . It interacts with enzymes that harbor a phosphate group in their active site, forming stable complexes with essential metal ions like zinc, thereby impeding the activity of these enzymes . This interaction is crucial in regulating various cellular processes, including signal transduction and metabolic pathways.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It can hinder cancer cell growth by inducing cell cycle arrest and promoting apoptosis . Additionally, it affects cell signaling pathways by inhibiting protein tyrosine phosphatases, which play a role in regulating cellular functions such as proliferation, differentiation, and metabolism . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes by forming stable complexes with metal ions in their active sites, particularly zinc . This inhibition can lead to changes in gene expression and enzyme activity, affecting various cellular processes. The compound’s ability to induce apoptosis in cancer cells is also linked to its molecular interactions with key regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as inhibiting cancer cell growth and modulating enzyme activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects observed in these studies highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s ability to mimic phosphates and carboxylates allows it to inhibit metabolic enzymes, thereby affecting metabolic flux and metabolite levels . This interaction can lead to changes in the production and utilization of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity, as they determine the compound’s accessibility to target enzymes and biomolecules .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, as it interacts with enzymes and proteins in distinct subcellular regions. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

準備方法

合成ルートと反応条件: ベンジルホスホン酸は、いくつかの方法で合成できます。 一般的なアプローチの1つは、塩酸などの酸性条件下でのジアルキルホスホネートの脱アルキル化、または臭化トリメチルシランとメタノール分解の2段階反応を用いるMcKenna法です . 別の方法には、ホスホン酸基を形成と同時にP-C結合を形成するリン酸の直接使用が含まれます .

工業生産方法: ベンジルホスホン酸の工業生産は、通常、前述の方法を使用した大規模合成を伴います。方法の選択は、目的の純度と収率、および特定の工業用途によって異なります。 McKenna法は、その効率と高収率でよく使用されます .

化学反応の分析

反応の種類: ベンジルホスホン酸は、さまざまな化学反応を起こします。これらには以下が含まれます。

酸化: これは、ベンジルホスホン酸誘導体を形成するように酸化することができます。

還元: 還元反応は、異なるホスホン酸化合物を生成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、追加の酸素含有官能基を持つベンジルホスホン酸誘導体を生成する可能性があります .

類似化合物との比較

- Phenylphosphonic acid

- Phenylmethylphosphonic acid

- Diphenylphosphinic acid

- Methylphosphonic acid

Comparison: Benzylphosphonic acid is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. For example, phenylphosphonic acid lacks the benzyl group, resulting in different reactivity and applications . Diphenylphosphinic acid, with two phenyl groups, exhibits different steric and electronic effects .

特性

IUPAC Name |

benzylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBVRMYSNSKIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064498 | |

| Record name | Phosphonic acid, (phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6881-57-8 | |

| Record name | Benzylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6881-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006881578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, (phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl] hydrogen sulfate](/img/structure/B1197999.png)

![Tert-butyl 2-[(1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B1198007.png)